1-(1-(2-(4-乙氧基苯基)乙酰)氮杂环丁-3-基)吡咯烷-2,5-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

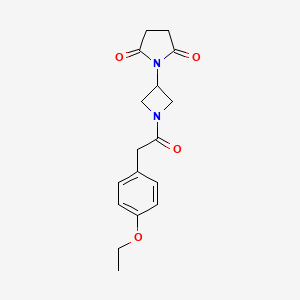

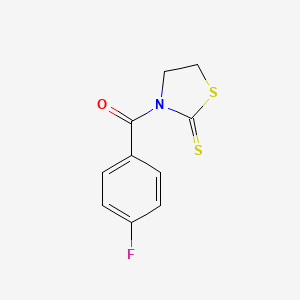

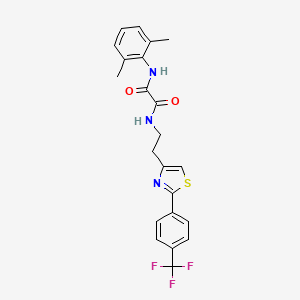

“1-(1-(2-(4-Ethoxyphenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a complex organic compound that contains an azetidine ring and a pyrrolidine-2,5-dione ring . The azetidine ring is a four-membered cyclic amine, while the pyrrolidine ring is a five-membered ring containing nitrogen .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, 1,3-disubstituted pyrrolidine-2,5-diones have been synthesized via cyclocondensations of dicarboxylic acids with properly substituted 1-(2-aminoethyl)- and 1-(3-aminopropyl)-4-arylpiperazines .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the azetidine and pyrrolidine rings, as well as the ethoxyphenyl and acetyl groups . The stereochemistry of the molecule would be influenced by the stereogenicity of carbons in the pyrrolidine ring .

科学研究应用

Medicinal Chemistry: Synthesis of Spirocyclic Compounds

Spirocyclic compounds are notable for their presence in numerous bioactive molecules. The inherent rigidity of spirocyclic structures often leads to a decrease in conformational entropy, which is advantageous when these compounds interact with biological targets . The compound can serve as a precursor for the synthesis of spiro-azetidin-2-one derivatives, which are a class of β-lactams. These derivatives have been instrumental in the development of life-saving antibiotics such as penicillin and cephalosporin .

Drug Discovery: Pyrrolidine Scaffold Utilization

The pyrrolidine ring system is a versatile scaffold widely used in drug discovery due to its sp3 hybridization, which allows efficient exploration of pharmacophore space . The compound “1-(1-(2-(4-Ethoxyphenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione” includes a pyrrolidine moiety, which can contribute significantly to the stereochemistry of new drug candidates, potentially leading to novel biologically active compounds .

Pharmacology: Biological Activity Enhancement

Spiro heterocycles, such as those derived from the compound , exhibit diversified biological and pharmacological activities . These activities include therapeutic properties, and the compound’s structural features can be exploited to enhance biological activity through targeted synthesis and modification .

Synthetic Methodology: β-Lactam Synthon Method

The β-lactam ring within the compound’s structure has emerged as a versatile building block for the synthesis of amino acids, alkaloids, and toxoids with potential biological properties . This method involves using the β-lactam ring as a synthon, or synthetic equivalent, for constructing complex molecules with desired biological activities .

Structural Biology: Interaction with Molecular Targets

Due to the spirocyclic nature of the compound, it can be used to study the interaction between bioactive spiro compounds and their molecular targets. The rigidity of the spirocyclic framework can lead to more favorable interactions with target proteins, which is a key area of research in structural biology .

Bioactive Molecule Design: Target Selectivity

The pyrrolidine ring’s presence in the compound can aid in the design of bioactive molecules with target selectivity. The non-planarity of the ring, known as “pseudorotation,” contributes to the three-dimensional coverage of the molecule, which is crucial for binding to enantioselective proteins .

Cheminformatics: ADME/Tox Prediction

Incorporating heteroatomic fragments like the pyrrolidine ring into drug molecules is a strategic choice to modify physicochemical parameters and achieve optimal ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) results for drug candidates. The compound can be used in cheminformatics to predict these properties for new drug designs .

Stereochemistry: Influence on Biological Activity

The stereogenicity of carbons in the pyrrolidine ring is significant, as different stereoisomers and spatial orientations of substituents can lead to varied biological profiles of drug candidates. This aspect of the compound can be explored to understand how stereochemistry affects the binding mode to proteins and the resulting biological activity .

未来方向

The future directions for research on this compound could include further exploration of its synthesis, investigation of its physical and chemical properties, and evaluation of its biological activity. This could potentially lead to the development of new compounds with different biological profiles .

作用机制

Target of Action

The primary targets of 1-(1-(2-(4-Ethoxyphenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione are likely to be transpeptidase enzymes , also known as penicillin-binding proteins . These enzymes play a crucial role in bacterial cell-wall synthesis .

Mode of Action

The compound interacts with its targets by binding to the transpeptidase enzymes, inhibiting their function and thereby disrupting the synthesis of the bacterial cell wall . This interaction results in the weakening of the bacterial cell wall, leading to cell lysis and death .

Biochemical Pathways

The affected pathway is the bacterial cell wall synthesis pathway . By inhibiting the transpeptidase enzymes, the compound prevents the cross-linking of peptidoglycan chains, which are essential for maintaining the strength and rigidity of the bacterial cell wall .

Pharmacokinetics

Similar compounds, such as β-lactams, are known to have good bioavailability . They are usually well absorbed after oral administration, widely distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular effect of the compound’s action is the inhibition of transpeptidase enzymes, leading to the disruption of bacterial cell wall synthesis . On a cellular level, this results in the weakening of the bacterial cell wall, causing cell lysis and ultimately leading to the death of the bacteria .

属性

IUPAC Name |

1-[1-[2-(4-ethoxyphenyl)acetyl]azetidin-3-yl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c1-2-23-14-5-3-12(4-6-14)9-17(22)18-10-13(11-18)19-15(20)7-8-16(19)21/h3-6,13H,2,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MILBBLOQGAXWOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)N2CC(C2)N3C(=O)CCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(2-(4-Ethoxyphenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Phenyl-4-(phenylsulfanyl)-6-[(phenylsulfonyl)methyl]pyrimidine](/img/structure/B2990093.png)

![N-[5-(sec-butylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2990096.png)

![N-[[1-(3-Chlorophenyl)pyrazol-4-yl]methyl]-N-methylprop-2-enamide](/img/structure/B2990102.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-ethoxypyridine-3-carboxylate](/img/structure/B2990103.png)

![3-Diethoxyphosphorylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2990109.png)

![(2-(2-fluorophenyl)-9-methyl-4-((3-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2990113.png)